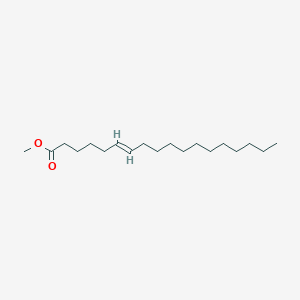

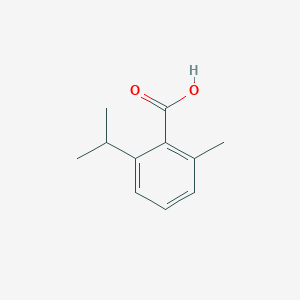

Methyl trans-6-Octadecenoate

Übersicht

Beschreibung

trans-Petroselinsäuremethylester: ist ein langkettiger Fettsäuremethylester. Diese Verbindung ist ein Positionsisomer der Ölsäure und ist in hoher Reinheit kommerziell erhältlich .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von trans-Petroselinsäuremethylester beinhaltet typischerweise die Veresterung von trans-Petroselinsäure. Eine gängige Methode ist die Verwendung von Ionenaustauscherharz, um die Säure in ihr Salz umzuwandeln, gefolgt von der Zugabe von Methyliodid zur Bildung des Esters . Dieses Verfahren ist effizient und kann innerhalb eines Tages abgeschlossen werden, wobei der reine Methylester entsteht .

Industrielle Produktionsmethoden: Die industrielle Produktion von trans-Petroselinsäuremethylester beinhaltet oft Umesterungsreaktionen. Diese Reaktionen können durch Säuren, Basen oder Enzyme katalysiert werden und beinhalten den Austausch der organischen funktionellen Gruppe eines Esters mit einem Alkohol . Dieses Verfahren ist aufgrund seiner Effizienz und Skalierbarkeit weit verbreitet .

Chemische Reaktionsanalyse

Reaktionstypen: trans-Petroselinsäuremethylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: trans-Petroselinsäuremethylester wird als Vorläufer bei der Synthese verschiedener Chemikalien verwendet. Es wird auch bei der Untersuchung des Fettsäurestoffwechsels und der Lipidbiochemie verwendet .

Biologie: In der biologischen Forschung wird trans-Petroselinsäuremethylester verwendet, um die Zellmembrandynamik und Lipid-Signalwege zu untersuchen .

Industrie: In der Industrie wird trans-Petroselinsäuremethylester bei der Herstellung von Bio-Schmierstoffen und als Rohstoff für die Synthese anderer Chemikalien verwendet .

Wirkmechanismus

Der Wirkmechanismus von trans-Petroselinsäuremethylester beinhaltet seine Interaktion mit Zellmembranen und Lipid-Signalwegen. Er kann die epidermale Zelldifferenzierung verbessern, Hautentzündungen reduzieren und die Photobeschädigung der Haut durch Aktivierung von Peroxisomen-Proliferator-aktivierten Rezeptoren (PPARs)-alpha verbessern . Diese Rezeptoren spielen eine entscheidende Rolle in der Homöostase der Haut und im Lipidstoffwechsel .

Analyse Chemischer Reaktionen

Types of Reactions: trans-Petroselinic Acid methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-Petroselinic Acid methyl ester is used as a precursor in the synthesis of various chemicals. It is also used in the study of fatty acid metabolism and lipid biochemistry .

Biology: In biological research, trans-Petroselinic Acid methyl ester is used to study cell membrane dynamics and lipid signaling pathways .

Industry: In the industrial sector, trans-Petroselinic Acid methyl ester is used in the production of biolubricants and as a raw material for the synthesis of other chemicals .

Wirkmechanismus

The mechanism of action of trans-Petroselinic Acid methyl ester involves its interaction with cellular membranes and lipid signaling pathways. It can enhance epidermal cell differentiation, reduce skin inflammation, and improve skin photodamage by activating peroxisome proliferator-activated receptors (PPARs)-alpha . These receptors play a crucial role in skin homeostasis and lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Ölsäure: Eine einfach ungesättigte Omega-9-Fettsäure.

Linolsäure: Eine mehrfach ungesättigte Omega-6-Fettsäure.

Palmitinsäure: Eine gesättigte Fettsäure.

Einzigartigkeit: trans-Petroselinsäuremethylester ist aufgrund seiner spezifischen Positionsisomerie und seiner Fähigkeit, effizient verschiedene chemische Reaktionen einzugehen, einzigartig. Es hat auch unterschiedliche biologische Aktivitäten, wie z. B. die Verbesserung der epidermalen Zelldifferenzierung und die Reduzierung von Hautentzündungen .

Eigenschaften

IUPAC Name |

methyl (E)-octadec-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTVDKVXAFJVRU-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52355-31-4 | |

| Record name | Methyl 6-octadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052355314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)

![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)

![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)